Phytane

描述

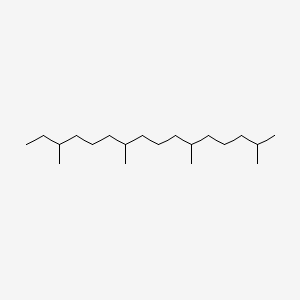

Phytane is a non-polar organic compound that is a clear and colorless liquid at room temperature. It is a head-to-tail linked regular isoprenoid with the chemical formula C20H42 . This compound is formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . It is commonly found in petroleum and is used as a biomarker in geological studies .

准备方法

Synthetic Routes and Reaction Conditions: Phytane can be synthesized through the hydrogenation of phytol. The process involves the reduction of phytol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as petroleum. The process includes distillation and chromatographic techniques to isolate this compound from other hydrocarbons .

化学反应分析

Types of Reactions: Phytane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phytanic acid, which is a significant metabolic intermediate.

Reduction: this compound can be reduced to form dihydrothis compound under specific conditions.

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2).

Major Products:

Oxidation: Phytanic acid.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

科学研究应用

Geochemical Applications

Phytane and its isomer, pristane, are significant in geochemical studies, particularly in understanding the depositional environments of sedimentary rocks. The ratio of pristane to this compound (Pr/Ph) serves as an important proxy for determining redox conditions during sedimentation.

Table 1: Pristane/Phytane Ratios in Different Environments

| Environment Type | Pr/Ph Ratio | Interpretation |

|---|---|---|

| Terrestrial | >3.0 | Oxic conditions |

| Marine | <1.0 | Anoxic conditions |

| Mixed | 1.0 - 3.0 | Transitional conditions |

Research indicates that oils from terrestrial plants exhibit higher Pr/Ph ratios due to the presence of oxygen during diagenesis, while marine oils typically show lower ratios due to anoxic conditions during deposition . This distinction aids in reconstructing ancient environmental conditions and understanding petroleum formation.

Environmental Monitoring

This compound is also utilized in environmental studies, particularly in assessing oil spills. Its resistance to biodegradation makes it a reliable marker for tracking hydrocarbon contamination in marine environments. Studies have shown that this compound levels can indicate the extent of oil degradation and the effectiveness of remediation efforts.

Case Study: Oil Spill Assessment

In a recent study examining an oil spill in the Gulf of Mexico, researchers measured this compound concentrations to evaluate the biodegradation process over time. Results demonstrated that while linear alkanes were rapidly degraded by microbial activity, this compound remained relatively stable, allowing researchers to estimate the age of the spill and assess remediation strategies .

Biodegradation Research

This compound's role as a carbon source for certain microorganisms has been extensively studied. Research has shown that specific bacteria, such as Mycobacterium ratisbonense, can utilize this compound as a sole carbon source, leading to significant growth and lipid accumulation.

Table 2: Microbial Utilization of this compound

| Microorganism | Growth on this compound | Lipid Accumulation (%) |

|---|---|---|

| Mycobacterium ratisbonense | Yes | 39 |

| Other strains (varied) | Yes | Variable |

This capability highlights this compound's potential in bioremediation applications, where it could be used to enhance microbial degradation of hydrocarbons in contaminated sites .

Carbon Isotope Studies

This compound is significant in carbon isotope studies, particularly for reconstructing historical atmospheric carbon dioxide levels. The carbon isotopic composition of this compound has been used to infer ancient CO concentrations based on its fractionation during photosynthesis.

Case Study: CO Reconstruction

A study analyzing sediment samples over the past 15 million years found that this compound isotopic data closely correlated with known atmospheric CO levels, providing insights into climate change dynamics throughout geological history .

作用机制

Phytane exerts its effects primarily through its role in lipid metabolism. It is metabolized to phytanic acid, which is further broken down through alpha-oxidation in peroxisomes . The molecular targets include enzymes involved in lipid metabolism, such as phytanoyl-CoA hydroxylase . The pathways involved include the alpha-oxidation pathway, which is crucial for the breakdown of branched-chain fatty acids .

相似化合物的比较

Phytane is similar to other isoprenoids such as pristane and squalane . it is unique due to its specific structure and formation process:

Pristane: Formed when phytol loses one carbon atom.

Squalane: A triterpenoid that is fully saturated and used in cosmetics.

This compound’s uniqueness lies in its specific role as a biomarker and its formation from phytol, distinguishing it from other isoprenoids .

生物活性

Phytane, a branched isoprenoid alkane (2,6,10,14-tetramethylhexadecane), is derived from the degradation of phytol, a component of chlorophyll. Its biological activity has garnered interest in various fields, including environmental science and microbiology. This article explores the biological activity of this compound, focusing on its biodegradation pathways, ecological implications, and potential applications.

1. Biodegradation Pathways

This compound is known for its resistance to biodegradation compared to other hydrocarbons. However, certain microorganisms can utilize this compound as a carbon source under specific conditions. Research indicates that Mycobacterium ratisbonense strain SD4 can degrade this compound even in nitrogen-starved environments. The study revealed that this strain utilizes multiple pathways for this compound catabolism, leading to the accumulation of isoprenoid wax esters and other metabolites .

Table 1: Biodegradation Pathways of this compound

| Microorganism | Conditions | Pathway Details |

|---|---|---|

| Mycobacterium ratisbonense | Nitrogen-starved | Degradation via multiple pathways; accumulates wax esters |

| Various anaerobic bacteria | Anoxic conditions | Utilization as a carbon source in hydrocarbon degradation |

2. Environmental Implications

This compound serves as a biomarker for understanding past environmental conditions and oil formation processes. Its isotopic composition (δ13C values) provides insights into historical carbon dioxide levels and depositional environments. Studies have shown that this compound and its relative pristane are used to reconstruct paleoenvironmental conditions, particularly in sedimentary geology .

Case Study 1: Oil Spill Biodegradation

In a study analyzing the biodegradation of hydrocarbons in oil spills, this compound was identified as a significant compound that exhibits varying degrees of biodegradability depending on the microbial community present. The research highlighted that while this compound is more resistant than n-alkanes, it is less resistant than steranes and hopanes, indicating its potential for degradation under optimal microbial conditions .

Case Study 2: Laboratory Heating Experiments

Another investigation focused on the formation pathways of pristane and this compound from laboratory heating experiments simulating natural geological processes. The results indicated that both compounds are formed through complex reactions involving the thermal maturation of organic matter, emphasizing their roles as indicators of thermal history in sedimentary basins .

4. Biological Activity and Applications

This compound's biological activity extends beyond its role as a hydrocarbon. It has been studied for its potential applications in bioremediation processes due to its biodegradability under specific microbial action. Furthermore, the ability of certain bacteria to metabolize this compound suggests possible applications in biotechnological processes aimed at environmental cleanup.

5. Conclusion

This compound plays a crucial role in both ecological and geological contexts. Its biodegradation by specific microorganisms presents opportunities for bioremediation strategies in contaminated environments. Additionally, its use as a biomarker aids in reconstructing historical climate conditions and understanding petroleum formation processes. Continued research into the biological activity of this compound will enhance our understanding of its ecological significance and potential applications.

常见问题

Basic Research Questions

Q. What analytical methods are most reliable for quantifying phytane in geological samples, and how are they validated?

this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs). Validation involves comparing results with certified reference materials and assessing reproducibility through repeated analyses of homogenized samples. For example, in hydrocarbon studies, this compound is calibrated against pristane and n-alkanes to account for matrix effects . Cross-laboratory validation is critical to ensure consistency, especially in paleoclimate reconstructions where this compound serves as a CO₂ proxy .

Q. How does this compound’s stability over geological timescales impact its utility in geochemical research?

this compound’s chemical inertness allows it to persist in sediments for billions of years, making it a robust biomarker. Stability is confirmed via accelerated aging experiments and comparisons with younger/older sediment layers. Researchers validate its integrity by analyzing isotopic (δ¹³C) and molecular ratios (e.g., this compound/pristane) to detect diagenetic alterations .

Q. What are the primary sources of this compound in marine sediments, and how do they influence interpretation in paleoenvironmental studies?

this compound derives from chlorophyll degradation in phytoplankton. Source specificity is assessed through correlation with other biomarkers (e.g., sterols) and isotopic tracers. In CO₂ reconstructions, researchers isolate this compound from non-photosynthetic sources by analyzing co-occurring compounds (e.g., alkenones) to avoid confounding signals .

Advanced Research Questions

Q. How can contradictions in this compound-based CO₂ reconstructions be resolved when compared to other proxies (e.g., boron isotopes)?

Discrepancies often arise from spatial/temporal variability in phytoplankton communities or diagenetic processes. Methodological reconciliation involves:

- Multi-proxy analysis of the same sediment core.

- Statistical harmonization (e.g., Bayesian age-depth modeling) to align temporal resolutions.

- Isotopic cross-calibration (δ¹¹B vs. δ¹³C of this compound) .

Q. What experimental designs are optimal for isolating this compound from complex organic matrices in ancient sediments?

Advanced extraction protocols include:

- Sequential solvent extraction (dichloromethane/methanol) to remove polar interferents.

- Silica gel chromatography to fractionate aliphatic hydrocarbons.

- Preparative GC for high-purity isolation, validated via NMR or high-resolution MS .

Q. How can this compound’s δ¹³C values be used to reconstruct past phytoplankton productivity, and what are the limitations?

δ¹³C of this compound reflects photosynthetic fractionation influenced by aqueous CO₂ concentrations. Researchers model productivity using:

- Mass balance equations incorporating δ¹³C of co-occurring carbonate fossils.

- Correction factors for vital effects (species-specific fractionation) and thermal maturation. Limitations include diagenetic δ¹³C shifts, requiring correction via pyrolysis experiments .

Q. What statistical frameworks are recommended for analyzing this compound’s spatial variability in global CO₂ reconstructions?

Spatial heterogeneity is addressed using:

- Geostatistical interpolation (kriging) to map this compound-CO₂ relationships across basins.

- Machine learning (random forests) to weight proxy reliability based on sediment preservation quality.

- Principal component analysis (PCA) to disentangle overlapping environmental signals .

Q. Methodological Challenges and Solutions

Q. How do researchers address contamination risks during this compound extraction from low-biomass ancient sediments?

Contamination is minimized via:

- Ultra-clean lab protocols (e.g., combusted glassware, procedural blanks).

- Compound-specific isotope analysis (CSIA) to detect anthropogenic hydrocarbons.

- Replicate analyses to confirm this compound’s autochthonous origin .

Q. What criteria determine the selection of this compound as a primary proxy over other biomarkers in long-term climate studies?

this compound is prioritized when:

- Sediments lack other well-preserved biomarkers (e.g., alkenones).

- The study spans >100 million years, where this compound’s persistence is advantageous.

- Research requires a single-proxy approach to simplify model inputs .

Q. Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound-based studies, particularly when data conflict with existing models?

Reproducibility requires:

- Open sharing of raw chromatograms and isotopic datasets.

- Detailed SOPs for extraction and calibration.

- Transparent reporting of measurement uncertainties (e.g., ±1σ for δ¹³C values) .

Q. What ethical guidelines apply when using this compound data from indigenous or protected geological sites?

Compliance includes:

- Permits for sediment sampling from relevant authorities.

- Collaboration with local researchers to align with cultural and environmental protocols.

- Data sovereignty agreements if samples originate from indigenous lands .

属性

IUPAC Name |

2,6,10,14-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKPYDKXLHNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862339 | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phytane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 69-71 °C at 0.001 mm Hg | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

282.55 | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

638-36-8 | |

| Record name | Phytane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14-tetramethylhexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UZX1Q8TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。